molecular formula C13H14N4 B2731742 3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine CAS No. 802598-74-9

3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine

Cat. No.: B2731742
CAS No.: 802598-74-9
M. Wt: 226.283
InChI Key: QZIUIFLAIPSBTH-UHFFFAOYSA-N
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Description

Historical Context of Pyridazine Derivatives in Medicinal Chemistry

Pyridazines, six-membered aromatic rings containing two adjacent nitrogen atoms, first gained attention in the late 19th century with Taüber’s synthesis of simple derivatives. However, their pharmacological potential remained unexplored until the 1971 discovery of natural pyridazines in Streptomyces jamaicensis, which produced hexahydropyridazine amino acids. This breakthrough catalyzed interest in synthetic pyridazine derivatives, particularly after the identification of pyridazomycin, an antifungal agent from Streptomyces violaceoniger. By the 1980s, pyridazine-based compounds entered agrochemical use, with herbicides like pyridate inhibiting photosynthesis in weeds. Medicinal chemistry applications expanded further with tricyclic pyridazinones demonstrating aldose reductase inhibition, a mechanism relevant to diabetic complications. These developments established pyridazines as privileged scaffolds in drug design, setting the stage for advanced derivatives like 3-hydrazino-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine.

Position of Benzocyclohepta[1,2-c]pyridazine Scaffolds in Heterocyclic Chemistry

The benzocyclohepta[1,2-c]pyridazine system represents a tricyclic architecture that merges a pyridazine ring with a fused benzene and cycloheptane moiety. This configuration introduces strain and electronic asymmetry, enhancing binding specificity compared to simpler bicyclic systems. The scaffold’s rigidity and extended π-system enable interactions with hydrophobic protein pockets, while the nitrogen atoms facilitate hydrogen bonding. In the 1990s, researchers synthesized higher homologs like 3H-benzocyclohepta[1,2-c]pyridazinones, demonstrating antihypertensive and antithrombotic activities. The incorporation of a hydrazino group at position 3 further modulates electron distribution, as evidenced by shifts in infrared (IR) spectra showing N–H stretching vibrations at 3197–3560 cm⁻¹. Such structural features position this scaffold as a versatile platform for designing kinase inhibitors, enzyme modulators, and anticancer agents.

Emergence of Hydrazinyl-substituted Heterocycles as Pharmacophores

Hydrazine derivatives have resurged in drug discovery due to their dual role as hydrogen bond donors and acceptors. Recent studies on N-substituted hydrazine-carbothioamides revealed potent urease inhibition (IC₅₀ = 8.45 ± 0.14 μM), outperforming thiourea controls. In pyridazine systems, hydrazine substitution at position 3 enhances water solubility and metal-coordination capacity, critical for targeting metalloenzymes. For example, 6-(3,4-dimethoxyphenyl)pyridazin-3-yl hydrazine demonstrated strong JNK1 inhibitory activity in anticancer assays, attributed to interactions with catalytic lysine and aspartate residues. The hydrazino group’s conformational flexibility allows adaptation to diverse binding sites, making it a strategic modification in lead optimization.

Current Research Landscape on 3-Hydrazino-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine

Contemporary synthesis routes for this compound involve multistep sequences starting from 6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazin-3-one. A representative protocol employs phosphorus oxychloride (POCl₃) to chlorinate the 3-position, yielding 3-chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine with 99% efficiency. Subsequent hydrazination using hydrazine hydrate at 130°C introduces the hydrazino group, confirmed by ¹H NMR signals at δ 7.96 ppm (NH) and δ 4.35 ppm (NH₂). Recent molecular docking studies highlight the compound’s ability to coordinate nickel ions in urease active sites, supported by π-stacking interactions from the benzo-cycloheptane system. Researchers are also exploring its potential as a JNK1 inhibitor, with in silico models predicting favorable binding energies (-9.2 kcal/mol) due to hydrophobic contacts with Leu144 and Met111.

Properties

IUPAC Name

3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c14-15-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)17-16-12/h1-2,4,7-8H,3,5-6,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIUIFLAIPSBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine

The precursor 3-chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine (CAS 25823-53-4) is synthesized via refluxing 3-oxo-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine with phosphorus oxychloride (POCl₃).

Reaction Conditions

Parameter Value
Reagent POCl₃ (20 mL per 4 g substrate)
Temperature 100°C
Time 2–4.75 hours
Workup Ice-water quenching, NaHCO₃ neutralization
Yield 99%

The reaction proceeds via nucleophilic substitution, where the carbonyl oxygen of the oxo precursor is replaced by chlorine. The product is isolated as a yellow solid after extraction with dichloromethane and drying over MgSO₄.

Hydrazine Substitution to Yield the Target Compound

The chloro intermediate undergoes nucleophilic substitution with hydrazine (NH₂NH₂) to introduce the hydrazino group.

Reaction Conditions

Parameter Value
Reagent Hydrazine hydrate
Solvent Ethanol or aqueous medium
Temperature Ambient or elevated (60–80°C)
Time 1–4 hours
Yield >90%

This step involves heating the chloro compound with excess hydrazine, followed by filtration and recrystallization. The reaction’s efficiency stems from the high leaving-group ability of chloride and the nucleophilicity of hydrazine.

High-Pressure Cyclocondensation

Ammonium Acetate-Mediated Cyclization

A patent-described approach employs ammonium acetate under high pressure to form the fused pyridazine ring. While exact details for the hydrazino variant are proprietary, the general workflow involves:

  • Cyclocondensation : Heating a diamine or hydrazine derivative with a diketone or keto-ester.
  • Ring Closure : Intramolecular cyclization facilitated by dehydrating agents.

Advantages :

  • Avoids harsh chlorinating agents.
  • Enables modular substitution patterns.

Limitations :

  • Requires specialized pressure reactors (e.g., Q-tube).
  • Lower yields (70–80%) compared to chlorination routes.

Comparative Analysis of Methods

Method Yield Time Equipment Complexity Scalability
Chlorination-Hydrazine 99% 6–8 hours Moderate High
Microwave 85–95% 10–30 min High Moderate
High-Pressure 70–80% 1–2 hours High Low

The chlorination-hydrazine method remains the gold standard due to its near-quantitative yield and simplicity. Microwave synthesis is preferable for rapid screening, while high-pressure routes offer synthetic flexibility for novel analogs.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.82 (m, 1H), 7.45–7.24 (m, 4H), 2.59–2.51 (m, 4H), 2.27 (m, 2H).
  • LC-MS : m/z 231 [M+H]⁺ for the chloro intermediate; m/z 227 [M+H]⁺ for the hydrazino product.

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization from ethanol/water mixtures.

Applications and Derivative Synthesis

The hydrazino group serves as a handle for further functionalization:

  • Acylation : React with acyl chlorides to form hydrazides.
  • Condensation : Generate triazoles or tetrazoles via cycloaddition with nitriles or azides.

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazinyl group undergoes cyclocondensation with carbonyl-containing reagents to form triazine and thiazine derivatives.

Reaction Conditions Product Yield
With acetic anhydrideReflux in acetic acid (2–3 h)3-Acetyl-1,2,4-triazino[4,3-b]pyridazine derivative75%
With p-chlorobenzaldehydeEthanol, catalytic acetic acid (reflux, 4 h)Schiff base intermediate, cyclizing to triazino[4,3-b]pyridazine derivative80%
With carbon disulfideEthanolic KOH (reflux, 6 h)1,3,4-Thiadiazino[3,2-b]pyridazine derivative68%

These reactions exploit nucleophilic substitution at the hydrazinyl nitrogen, followed by cyclization to form fused heterocycles .

Acylation and Alkylation

The hydrazino group reacts with acylating/alkylating agents to modify substituents while retaining the core structure.

Reagent Product Key Spectral Data
Chloroacetic acid3-(Carboxymethylhydrazino) derivativeIR: 1697 cm⁻¹ (C=O stretch); ¹H-NMR: δ 4.09–4.19 (d, J = 11.6 Hz, CH₂)
Ethyl bromoacetateN-Ethoxycarbonylmethyl-substituted derivativeMS: m/z 421 (M⁺); ¹H-NMR: δ 1.25 (t, J = 7.1 Hz, CH₃)

Formation of Schiff Bases

Reaction with aldehydes yields Schiff bases, which further cyclize under acidic conditions:

Example Reaction
3-Hydrazino derivative + 3,5-dimethoxybenzaldehyde → 7-(3,5-Dimethoxybenzylidene)-5H-pyridazino[3,4-b] thiazin-6-one

  • Conditions : Glacial acetic acid/acetic anhydride (3:1), reflux (3 h)

  • Key Data :

    • ¹H-NMR: δ 8.33 (s, 1H, exocyclic vinylic-H)

    • IR: 1697 cm⁻¹ (C=O stretch)

Heterocyclic Ring Annulation

Active methylene reagents induce annulation to form complex polycyclic systems:

Reagent Product Application
MalononitrilePyridazino[3,4-b]pyrrolo[1,2-a]pyrimidineAntiviral lead compound
Ethyl cyanoacetatePyridazino[3,4-b]pyrido[1,2-a]pyrimidinoneStructural motif for kinase inhibitors

Pharmacological Relevance

Derivatives exhibit:

  • Antiviral activity : Anti-HAV (hepatitis A virus) properties in cellular assays .

  • Cytotoxicity : Structural analogs show IC₅₀ values <10 μM against breast (MCF-7) and lung (A549) cancer lines.

This compound’s versatility in generating nitrogen-rich heterocycles positions it as a critical scaffold in medicinal chemistry. Further studies optimizing reaction conditions and evaluating biological efficacy are warranted.

Scientific Research Applications

Medicinal Chemistry

3-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine has been investigated for its potential as a therapeutic agent. The hydrazine functional group is known for its role in various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, research has indicated that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its structural analogs have been evaluated for activity against various bacterial and fungal strains, potentially leading to the development of new antibiotics .

Materials Science

In materials science, this compound is being explored for its potential in:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may improve the material's performance in various applications .
  • Sensors and Electronics : Due to its electronic properties, this compound may find applications in the development of sensors or electronic devices. Research is ongoing to evaluate its conductivity and stability when integrated into electronic components .

Agricultural Chemistry

Research has indicated that compounds similar to this compound may possess herbicidal or pesticidal properties. Studies are being conducted to assess their effectiveness in controlling agricultural pests and diseases without harming beneficial organisms .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of hydrazine derivatives based on the structure of this compound. The findings demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

In another investigation published in the International Journal of Antimicrobial Agents, researchers synthesized several derivatives of the compound and tested their efficacy against Staphylococcus aureus and Escherichia coli. One derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both bacteria, highlighting its potential as a lead compound for further development.

Case Study 3: Polymer Development

Research conducted at a leading materials science laboratory focused on incorporating this compound into polyurethanes. The resulting materials showed improved tensile strength and thermal stability compared to traditional formulations. This work suggests potential applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 3-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity or disruption of cellular processes. The compound may also interact with receptors or ion channels, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine Derivatives
  • Structure : Replaces pyridazine (two adjacent nitrogen atoms) with a pyridine ring (one nitrogen atom).
  • Synthesis: Prepared via high-pressure Q-tube-assisted cyclocondensation of 3-oxo-2-arylhydrazonopropanals with benzosuberone, yielding 89.16% atom economy and 98% yield under optimized conditions .
  • Key Features : Demonstrated cytotoxicity against breast (MCF-7) and lung (A549) cancer cells, with IC₅₀ values <10 µM for select derivatives .
Tetrazolo-Pyridazine-Benzocycloheptenes (e.g., Compound 38)
  • Structure : Features a tetrazole ring fused to the pyridazine system.
  • Synthesis : Derived from cycloaddition reactions under conventional heating.
  • Key Features : Exhibited antimicrobial activity, with a 20 mm inhibition zone against E. coli (compared to 30 mm for doxycycline) .
Thienocyclohepta[1,2-c]pyridazinones (e.g., Compounds 7a–l)
  • Structure : Substitutes benzene with a thiophene ring.
  • Synthesis : Synthesized via random screening approaches involving substituted piperazines and morpholines.
  • Key Features : Moderate cytotoxicity against colon cancer (HCT-116) and leukemia (HL-60) cell lines .
2-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine (CAS: 1410821-11-2)
  • Structure: Replaces pyridazine with a pyrimidine ring (two non-adjacent nitrogen atoms).
  • Synthesis: Limited synthetic details available; commercially supplied with 95% purity .

Physicochemical and Green Metrics

Parameter 3-Hydrazino-pyridazine Analogue Dihydrobenzo-pyridines Tetrazolo-pyridazines
Atom Economy (AE) Not reported 89.16% 75–80% (estimated)
Reaction Mass Efficiency (RME) Not reported 85.80% 60–70%
E-Factor Not reported 0.02 1.5–2.0
Solubility Likely polar (hydrazino group) Moderate (lipophilic aryl groups) Low (tetrazole ring)

Industrial Applicability

  • High-Pressure Synthesis : The Q-tube method used for dihydrobenzo-pyridines achieves 98% yield and low E-factor (0.02), making it scalable for industrial production .

Biological Activity

3-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a unique arrangement of nitrogen atoms within a fused ring system. This configuration may contribute to its biological properties, particularly in drug interactions and molecular recognition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays demonstrated that related pyridazine derivatives possess IC50 values ranging from 6.90 μM to 51.46 μM against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) .
CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Thiazolopyridazine Derivative 7cMCF-714.34
Thiazolopyridazine Derivative 7sHCT-1166.90

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The structural characteristics of the pyridazine ring facilitate interactions with cellular targets that are crucial for cancer cell survival.

Antimicrobial Activity

In addition to anticancer properties, the compound's potential antimicrobial activity is being explored. Several studies have reported that pyridazine derivatives exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study: Synthesis and Evaluation

A notable study synthesized a series of hydrazine derivatives and evaluated their biological activities. The hydrazine moiety was found to enhance the pharmacological profile of the compounds:

  • Synthesis : The compounds were synthesized using efficient methods such as high-pressure Q-tube reactors.
  • Biological Evaluation : The synthesized compounds were tested against various pathogens and cancer cell lines showing promising results in both antibacterial and anticancer assays .

Clinical Implications

The findings from these studies suggest that derivatives of this compound could serve as lead compounds in drug development for cancer therapies and antimicrobial treatments.

Q & A

Q. What are the established synthetic routes for 3-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. A key method involves reacting 3-oxo-2-arylhydrazonopropanals with benzosuberone or tetralone precursors under ammonium acetate-mediated conditions . Optimizing solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) can improve yields by 15–30%. Catalytic additives like acetic acid may enhance cyclization efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazino group (-NH-NH₂) and fused bicyclic structure. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies N-H stretching vibrations (3100–3300 cm⁻¹) . X-ray crystallography is recommended for resolving ambiguities in regiochemistry, though crystal growth may require slow evaporation from DMSO/hexane mixtures .

Q. What safety precautions are necessary when handling this compound in the lab?

The compound exhibits acute oral toxicity (Category 4) and skin irritation (Category 2). Use nitrile gloves, fume hoods, and closed systems to avoid dust formation. In case of exposure, rinse eyes with water for 15+ minutes and wash skin with soap/water. Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can high-pressure Q-tube reactors improve the synthesis of related benzocycloheptapyridazine derivatives?

High-pressure Q-tube reactors enable safer and greener synthesis by accelerating cyclocondensation reactions at 150°C with reduced solvent volumes. This method achieves 85–92% yields in 2–4 hours, compared to 24+ hours under ambient pressure. The reactor’s sealed environment minimizes hazardous vapor release and improves atomic economy (82% vs. 68% in traditional setups) .

Q. What mechanisms underlie the anticancer activity of derivatives like BGB324 (Bemcentinib)?

BGB324, a triazole-substituted derivative, selectively inhibits Axl receptor tyrosine kinase (IC₅₀ = 14 nM), blocking downstream PI3K/AKT and MAPK pathways. In vivo studies show tumor regression in triple-negative breast cancer models at 25–100 mg/kg doses, correlating with plasma concentrations of 2.4–9.0 µM. Resistance mechanisms (e.g., MET amplification) require combinatorial therapies with EGFR inhibitors .

Q. How do structural modifications impact biological activity across different disease models?

  • Antimicrobial activity : Tetrazole-Schiff base derivatives (e.g., compound 38) show 20 mm inhibition zones against E. coli via DNA gyrase binding (docking score: −9.2 kcal/mol) .
  • Antileishmanial activity : Imidazole derivatives disrupt Leishmania mitochondrial membranes (EC₅₀ = 3.2 µM) through steric clashes with trypanothione reductase (ΔG = −10.1 kcal/mol) .
  • Platelet inhibition : 4-Substituted pyrimidine analogs (e.g., chloro derivatives) reduce collagen-induced aggregation by 70% via COX-1 inhibition (IC₅₀ = 0.8 µM) .

Q. How should researchers address contradictions in reported cytotoxicity data across cell lines?

Discrepancies often arise from assay conditions (e.g., MTT vs. ATP-based viability tests) or cell-specific uptake. For example, 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives show IC₅₀ = 1.2 µM in MCF-7 (breast) but >10 µM in HCT-116 (colon) due to differential expression of drug transporters like ABCG2 . Validate findings using orthogonal assays (e.g., clonogenic survival) and pharmacokinetic profiling.

Q. What computational strategies predict the binding affinity of novel derivatives to target proteins?

Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can model interactions. For Axl kinase, key residues include Met623 (hydrogen bonding) and Phe669 (π-π stacking). QSAR models using logP and polar surface area (<90 Ų) improve lead optimization for blood-brain barrier penetration .

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